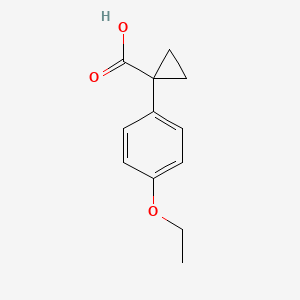

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVQTZMPPVPNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543911 | |

| Record name | 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-34-8 | |

| Record name | 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Classical Synthetic Approaches

Cyclopropanation of Alkenes with Diazo Compounds

Traditional methods for constructing the cyclopropane ring involve [2+1] cycloaddition reactions between alkenes and diazo compounds. For 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid, ethoxyphenyl-substituted alkenes react with diazoacetates in the presence of transition metal catalysts such as rhodium(II) acetate or copper(I) triflate.

Reaction conditions :

A critical challenge lies in controlling the stereochemistry of the cyclopropane ring. For example, rhodium catalysts favor trans-diastereomers due to their preference for syn-carbene transfer, whereas copper catalysts exhibit lower stereoselectivity.

Hydrolysis of Cyclopropane Carboxylic Esters

The carboxylic acid functionality is often introduced via hydrolysis of precursor esters. A representative pathway involves saponification of methyl 1-(4-ethoxyphenyl)cyclopropane-1-carboxylate under basic conditions:

Procedure :

- Substrate: Methyl 1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

- Reagent: Sodium hydroxide (2.0 equiv)

- Solvent: Methanol/water (4:1)

- Temperature: 60–80°C

- Time: 3–6 hours

- Yield: 90–95%

This method benefits from operational simplicity and high conversion rates, though it requires careful pH control to prevent decarboxylation.

Table 1: Hydrolysis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH Concentration | 1.5–2.5 M | Maximizes saponification |

| Reaction Time | 3–6 hours | Prevents over-degradation |

| Solvent Polarity | Methanol/water > Ethanol/water | Enhances solubility |

Modern Catalytic Methods

Organophotocatalytic Cyclopropanation

Recent advances employ organophotocatalysts for intermolecular cyclopropanation, avoiding transition metals. α-Bromo-β-ketoesters or bromomalonates react with styrene derivatives under blue light irradiation (450 nm):

Key steps :

- Photocatalytic generation of radicals from α-bromo substrates

- Radical addition to the alkene

- Ring-closing via intramolecular nucleophilic substitution

Conditions :

- Catalyst: 2,4,5,6-Tetrakis(carbazol-9-yl)-1,3-dicyanobenzene (4CzIPN)

- Base: 2,6-Lutidine

- Solvent: Acetonitrile

- Diastereoselectivity: 7:1 to 10:1 (with 2,6-di-tert-butylphenyl esters)

This method achieves 45–71% yields for cyclopropanes with electron-deficient aryl groups, though competing polymerization of alkenes remains a limitation.

Table 2: Photocatalytic vs. Metal-Catalyzed Cyclopropanation

| Metric | Organophotocatalysis | Rhodium Catalysis |

|---|---|---|

| Yield Range | 45–71% | 60–75% |

| Diastereoselectivity | 7:1–10:1 | 3:1–5:1 |

| Catalyst Cost | $120–150/g | $300–400/g |

Enantioselective Synthesis Using Chiral Auxiliaries

Chiral pool strategies utilize (1R,2R)- or (1S,2S)-cyclopropane templates. For example, Oppolzer’s sultam directs the stereochemistry during cyclopropanation, followed by auxiliary removal via hydrolysis:

Sequence :

- Diastereoselective cyclopropanation with chiral sultam

- Hydrolysis with LiOH in THF/water

- Acidification to isolate enantiopure product

Outcome :

Industrial-Scale Production

Continuous Flow Reactor Design

Scaling cyclopropane synthesis requires addressing exothermicity and gas evolution (N₂ from diazo compounds). Tubular flow reactors with the following features are optimal:

- Residence time : 2–5 minutes

- Temperature control : Jacketed cooling at −10°C

- Catalyst immobilization : Rhodium supported on mesoporous silica

Advantages :

Waste Stream Management

Ethoxy-phenyl byproducts are minimized via:

- Solvent recovery: Distillation of methanol/water mixtures

- Catalyst recycling: Rhodium recovery rates >90% using ion-exchange resins

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Applications

| Method | Capital Cost | Operating Cost | Environmental Impact |

|---|---|---|---|

| Classical Hydrolysis | Low | Moderate | High (solvent waste) |

| Photocatalysis | High | Low | Moderate (light energy) |

| Flow Reactors | Very High | Low | Low (recycled catalysts) |

Analyse Des Réactions Chimiques

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. The compound's cyclopropane ring may contribute to its bioactivity by influencing the conformational flexibility required for receptor binding.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit anticancer properties. For instance, research demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through the modulation of reactive oxygen species (ROS) signaling pathways. This suggests that this compound could be explored further for its anticancer potential, possibly leading to the development of new therapeutic agents.

Agricultural Applications

Plant Growth Regulation

The compound may also play a role in plant growth regulation. Studies have shown that cyclopropane derivatives can influence ethylene signaling pathways, which are critical for various plant physiological processes, including fruit ripening and stress responses. The ability of this compound to modulate these pathways could be beneficial in agricultural practices aimed at enhancing crop yield and stress resistance.

Case Study: Ethylene Biosynthesis

In a study examining the effects of cyclopropane carboxylic acids on ethylene biosynthesis in plants, it was found that certain derivatives could enhance ethylene production under stress conditions. This suggests that this compound might be utilized to improve plant resilience against environmental stresses.

Material Science

Polymer Chemistry

In material science, the unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a monomer or cross-linking agent could lead to the development of new materials with desirable mechanical and thermal properties.

Case Study: Synthesis of Novel Polymers

Research has demonstrated the successful incorporation of cyclopropane carboxylic acids into polymer matrices, resulting in materials with enhanced stability and performance characteristics. Such applications could extend to coatings, adhesives, and other industrial materials where durability is critical.

Mécanisme D'action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter electronic effects (e.g., electron-donating or withdrawing), solubility, and acidity (pKa). Below is a comparative table of key analogs:

*Estimated based on substituent trends.

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) increase the pKa of the carboxylic acid (less acidic), whereas electron-withdrawing groups (e.g., –CN, –Br) lower it .

- Steric and Positional Influence :

Functional Group Variations

Cyclopropane Ring Modifications:

- 1,1-Cyclopropane Dicarboxylic Acid : A precursor for bis(heterocyclic) derivatives, synthesized via reflux with thiosemicarbazide . This highlights the reactivity of cyclopropane carboxylic acids in forming pharmacologically relevant heterocycles.

- Ethyl 2-(4-Methoxyphenyl)cyclopropane-1-carboxylate : An ester derivative with a methoxy group, synthesized via enzymatic methods . Esters generally exhibit higher lipophilicity than carboxylic acids, influencing bioavailability.

Activité Biologique

1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in biological research due to its diverse potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and an ethoxy-substituted phenyl ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropane ring and the carboxylic acid moiety are crucial for its binding affinity to molecular targets. Research indicates that this compound may act as an inhibitor or modulator of various biochemical pathways, influencing processes such as inflammation and cancer cell proliferation.

1. Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. It potentially inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

2. Anticancer Activity

Research has shown that this compound can inhibit the proliferation of certain cancer cell lines, including U937 human myeloid leukemia cells. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane structure can enhance its anticancer efficacy .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Case Study 1: Inhibition of Ethylene Biosynthesis

Research has indicated that cyclopropane carboxylic acids can inhibit ethylene biosynthesis in plants. Specifically, derivatives like this compound have shown promise in delaying fruit ripening by inhibiting the enzyme associated with ethylene production .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The binding affinity was evaluated against known inhibitors, revealing competitive inhibition patterns that suggest potential for drug development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid?

Answer:

The synthesis typically involves cyclopropanation of a precursor via (i) Hofmann rearrangement (e.g., electro-induced methods using hydrochloric acid under controlled pH conditions ) or (ii) cyclopropanation reactions with catalysts like rhodium or palladium to form the strained cyclopropane ring. For example, a related cyclopropane derivative was synthesized using a spiro-isoquinoline intermediate under anhydrous conditions . Key steps include:

- Reagent selection : Hydrochloric acid for acid-catalyzed cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Advanced: How can reaction conditions be optimized to enhance cyclopropane ring stability and yield?

Answer:

Optimization involves:

- Temperature control : Maintaining 0–5°C during cyclopropanation to minimize ring-opening side reactions .

- Catalyst screening : Rhodium(II) acetate improves stereoselectivity in cyclopropane formation, as observed in structurally similar compounds .

- pH modulation : Acidic conditions (pH 1–2) stabilize carboxylic acid intermediates while preventing decomposition .

Data contradiction note : While some protocols use ambient temperatures for cyclopropanation , others require cryogenic conditions for higher stereochemical fidelity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–2.5 ppm for cyclopropane protons) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHO requires exact mass 218.0943) .

- HPLC purity assessment : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Advanced: How does the 4-ethoxy substituent influence electronic properties and biological interactions?

Answer:

The ethoxy group acts as an electron-donating substituent , altering:

- Electronic effects : Enhances resonance stabilization of the carboxylic acid group, as shown by computational studies (DFT calculations) on analogous chlorophenyl derivatives .

- Biological activity : In related compounds, ethoxy groups improve membrane permeability, as demonstrated in cytotoxicity assays against cancer cell lines .

Safety: What precautions are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Reproducibility checks : Verify purity via HPLC and recrystallization (e.g., using ethanol/water mixtures) .

- Crystallographic validation : Single-crystal X-ray diffraction resolves discrepancies in melting points (e.g., a related cyclopropane derivative showed a 4°C variation due to polymorphic forms ).

Basic: What solvents are compatible with this compound for reaction workup?

Answer:

- Polar solvents : Ethanol, methanol, and DMSO for dissolution during coupling reactions .

- Avoid chlorinated solvents : Dichloromethane may induce ring strain relaxation in cyclopropanes .

Advanced: What strategies mitigate racemization in enantiomerically pure derivatives?

Answer:

- Chiral auxiliaries : Use (1R,2S)-configured intermediates to enforce stereochemical retention .

- Low-temperature quenching : Rapid acidification at −20°C prevents epimerization of the carboxylic acid group .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via TLC or HPLC .

- Light sensitivity : Amber glass vials prevent photodegradation, as evidenced by UV-spectral shifts in arylcyclopropanes .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic acyl substitution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.